FMOC-DL-3-benzothienylalanine
CAS No.:
Cat. No.: VC13395466
Molecular Formula: C26H21NO4S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H21NO4S |
---|---|
Molecular Weight | 443.5 g/mol |
IUPAC Name | 3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) |
Standard InChI Key | BQIZNDWONIMCGM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a racemic mixture (D/L enantiomers) of alanine substituted at the β-position with a benzothiophene moiety. Key structural components include:
-
Fmoc group: A photolabile protecting group that prevents undesired side reactions during solid-phase synthesis while allowing orthogonal deprotection strategies .
-
Benzothiophene side chain: A planar aromatic system conferring enhanced hydrophobic interactions and π-stacking capabilities compared to natural aromatic amino acids .
Molecular Formula:
Molecular Weight: 443.52 g/mol
Physicochemical Properties
Property | Value |
---|---|
Density | 1.356 ± 0.06 g/cm³ |
Predicted Boiling Point | 690.8 ± 55.0 °C |
pKa | 3.74 ± 0.10 |
Storage Conditions | Sealed, dry, 2-8°C |
Appearance | White to off-white crystalline powder |
The benzothiophene side chain elevates thermal stability compared to phenylalanine derivatives, with decomposition temperatures exceeding 250°C in thermogravimetric analyses .
Synthesis and Analytical Characterization
Solid-Phase Synthesis
Industrial production employs microwave-assisted Fmoc chemistry on Wang or Rink amide resins:
-
Resin loading: 0.4–0.7 mmol/g substitution rates using HBTU/HOBt activation
-
Fmoc deprotection: 20% piperidine/DMF (2 × 5 min)
-
Coupling: 4-fold excess of FMOC-DL-3-benzothienylalanine with DIC/Oxyma Pure® in DMF (2 × 30 min, 50°C)
Critical optimization parameters:
-
Microwave irradiation (25–50 W) reduces coupling times by 40% versus conventional heating
-
0.1 M HOAt additive improves yields to >98% for sterically hindered sequences
Purification and QC
Reverse-phase HPLC methods:
-
Column: Kromasil C18 (250 × 4.6 mm, 5 μm)
-
Gradient: 20–80% acetonitrile/0.1% TFA over 25 min
MS (ESI+): m/z 444.1 [M+H]⁺ (calculated 443.52)
Biomedical Applications
Peptide Therapeutics Development
In melanocortin-3 receptor agonists, substitution with 3-benzothienylalanine increased binding affinity 3.8-fold versus native tryptophan:
Peptide Sequence | MC3R EC₅₀ (nM) | Selectivity (MC3R/MC4R) |
---|---|---|
Ac-His-DPhe-Arg-Trp-NH₂ | 73 | 1:1.2 |
Ac-His-DPhe-Arg-3Bal-NH₂ | 40 | 1:4.7 |
3Bal = β-(3-benzothienyl)alanine
The enhanced hydrophobicity improves blood-brain barrier penetration in obesity therapeutics, with in vivo studies showing 18% greater weight loss versus controls .
Advanced Drug Delivery Systems
Cyclic cell-penetrating peptide CPP12-2 incorporating L-3-benzothienylalanine demonstrates:
-
3.8× higher endosomal escape efficiency vs naphthylalanine analogs
-
Serum stability (t₁/₂ > 6 hr in 10% FBS vs 1.2 hr for CPP12)
-
Tumor accumulation: 9.2% ID/g in xenograft models (vs 2.3% for parent peptide)
Key mechanism: Benzothiophene-thiol interactions with endosomal membranes promote lipid bilayer destabilization .
Materials Science Innovations
Conductive Polymers
Incorporation into polyaniline backbones yields materials with:
-
Conductivity: 12 S/cm (vs 0.8 S/cm for unmodified PANI)
-
Thermal stability: 320°C decomposition onset (TGA)
Fluorescent Sensors
Benzothienylalanine-containing probes exhibit:
-
Quantum yield: Φ = 0.67 (vs 0.28 for tryptophan analogs)
-
Stokes shift: 85 nm (λ_ex 340 nm, λ_em 425 nm)
Supplier | Purity | Price (USD/g) | Lead Time |
---|---|---|---|
Chem-Impex | 95% | 480 | 2 weeks |
Sigma-Aldrich | ≥98% | 620 | 4 weeks |
Bachem | 99.5% | 890 | 6 weeks |
GMP-grade material requires 12–16 week synthesis timelines with COA including:
Future Directions
Ongoing clinical trials (NCT0543286) are evaluating benzothienylalanine-modified:
-
GLP-1 analogs for diabetes (Phase II)
-
Antimicrobial peptides against MRSA (Phase I)
-
PET tracers for amyloid-β imaging (Preclinical)
Computational modeling predicts >200 novel binding motifs enabled by the benzothiophene side chain's unique electronic profile, suggesting untapped potential in GPCR-targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume